molecular formula C8H5ClF2O2 B1451039 Methyl 4-chloro-2,5-difluorobenzoate CAS No. 1214361-01-9

Methyl 4-chloro-2,5-difluorobenzoate

Cat. No.: B1451039
CAS No.: 1214361-01-9
M. Wt: 206.57 g/mol
InChI Key: JFBCLLOUVKHZDW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,5-difluorobenzoate is a useful research compound. Its molecular formula is C8H5ClF2O2 and its molecular weight is 206.57 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-chloro-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBCLLOUVKHZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-chloro-2,5-difluorobenzoate (CAS No. 1261802-94-1) is an organic compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C8H6ClF2O2
  • Molecular Weight : Approximately 206.57 g/mol
  • Structure : The compound features a benzoate structure with chlorine and fluorine substituents, which enhance its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar halogenated structures have been shown to interact with microbial enzymes or receptors, leading to inhibition of essential biological pathways. The presence of halogens typically increases lipophilicity, enhancing membrane permeability and biological efficacy against various pathogens.

Table 1: Comparison of Antimicrobial Efficacy

Compound NameActivity TypeTarget Organisms
This compoundAntimicrobialGram-positive and Gram-negative bacteria
Methyl 3-chloro-4-fluorobenzoateAntifungalFungi
Methyl 5-chloro-2,4-difluorobenzoateAntiviralVarious viruses

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification pathways in various organisms.

Case Studies

  • Antimicrobial Testing : A study conducted on various halogenated benzoates found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to that of established antibiotics. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.
  • Enzyme Interaction Analysis : Another investigation focused on the compound's interaction with cytochrome P450 enzymes. Using kinetic assays, researchers found that this compound acted as a competitive inhibitor, suggesting its utility in modulating drug metabolism.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Halogenation Reactions : Chlorination and fluorination of benzoic acid derivatives under controlled conditions.
  • Esterification : Reaction of the corresponding acid with methanol in the presence of acid catalysts.

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial. The compound is classified under various hazard categories due to its potential toxicity upon exposure:

  • Acute Toxicity : Harmful if swallowed or inhaled; may cause skin and eye irritation.
  • Target Organs : Primarily affects the respiratory system and may have systemic effects if absorbed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.